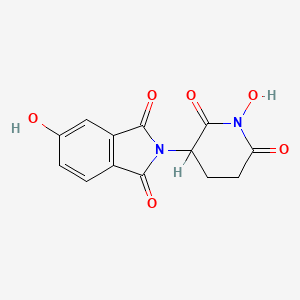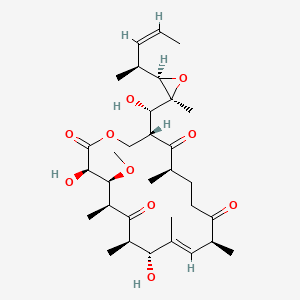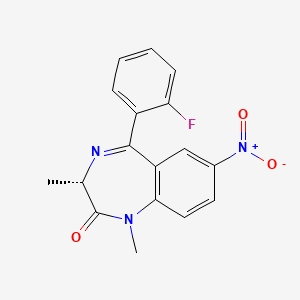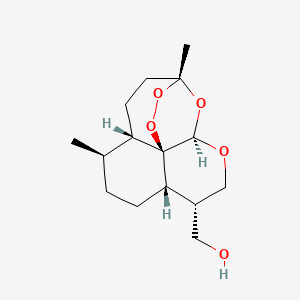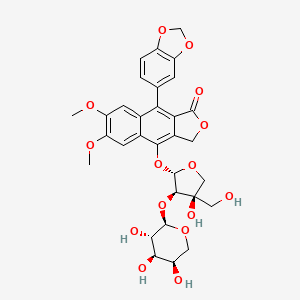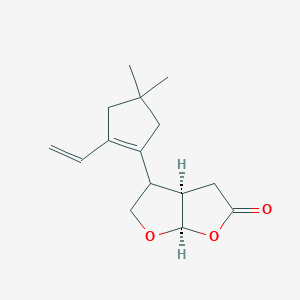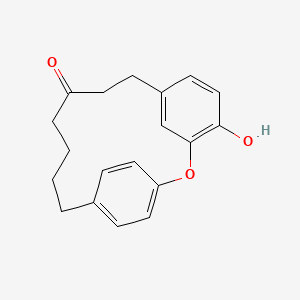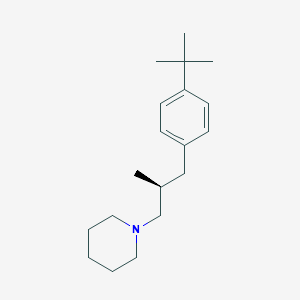
(S)-fenpropidin
Übersicht
Beschreibung
(S)-fenpropidin is a 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine that has S configuration. It is an enantiomer of a (R)-fenpropidin.
Wissenschaftliche Forschungsanwendungen
Chiral Analysis and Environmental Impact
- Chiral Analysis in Agriculture : (S)-fenpropidin, as part of the chiral fungicide fenpropidin, has been studied for its enantiomeric properties and dissipation in agricultural settings. A study developed a method for the enantioselective determination of fenpropidin in soil, highlighting its use in accurate residue monitoring and risk assessment in agriculture (Li et al., 2022).
Biochemical Action and Resistance
- Inhibition of Ergosterol Biosynthesis : Fenpropidin, along with other structurally related fungicides, has been shown to inhibit key enzymes in the ergosterol biosynthesis pathway in yeast and fungi. This action is crucial for controlling plant diseases caused by these organisms (Baloch et al., 1984).
- Development of Resistance in Pathogens : Studies have explored the emergence of resistance to fenpropidin in pathogens like Erysiphe graminis, providing insights into the challenges of managing fungicide resistance in agricultural settings (Brown et al., 1991).
Agricultural Efficacy and Safety
- Effectiveness in Crop Protection : Research has evaluated the efficacy of fenpropidin in controlling diseases like powdery mildew in crops such as wheat, demonstrating its role in increasing crop yields and disease management (Hardwick et al., 1994).
- Safety and Residue Analysis : Studies on the dissipation and residue levels of fenpropidin in wheat and soil under field conditions contribute to understanding its safety profile and implications for human consumption (Zhao et al., 2012).
Metabolism and Environmental Fate
- Enantioselective Metabolism in Plants : Research on the stereoselective metabolism of fenpropidin in crops like grapes and wheat provides insights into its environmental fate and potential impacts on ecosystems and food safety (Buerge et al., 2016).
Pharmacological Properties and Health Effects
- Cytotoxic Effects in Human Cells : While not directly related to (S)-fenpropidin, studies on similar compounds such as fenofibrate have explored their cytotoxic effects on human cells, providing a broader context for understanding the biological activity of related substances (Jiao & Zhao, 2002).
Eigenschaften
Produktname |
(S)-fenpropidin |
|---|---|
Molekularformel |
C19H31N |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
1-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]piperidine |
InChI |
InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/t16-/m0/s1 |
InChI-Schlüssel |
MGNFYQILYYYUBS-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

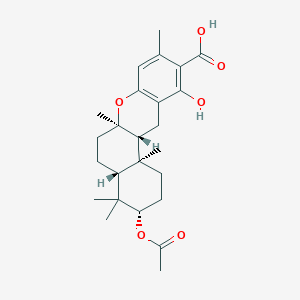
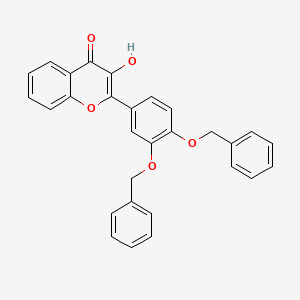
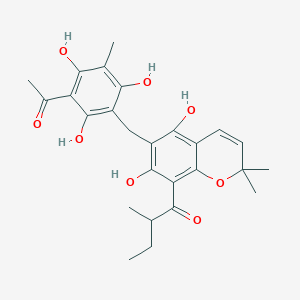
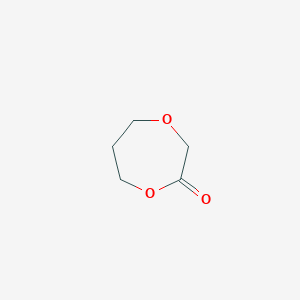
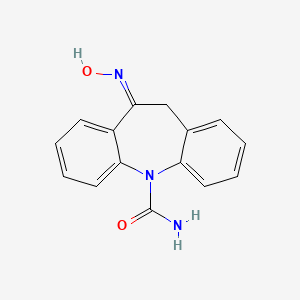
![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
